Dehydro Nimodipine-d7 is a deuterated derivative of nimodipine, a calcium channel blocker primarily used in the treatment of subarachnoid hemorrhage and other vascular conditions. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and may improve its pharmacokinetic properties. Dehydro Nimodipine-d7 is classified as an organic compound and is recognized for its potential applications in both pharmacological research and analytical chemistry.
The synthesis of Dehydro Nimodipine-d7 involves a multi-step process primarily centered around the dehydrogenation of nimodipine. The following outlines the key methods and technical details involved in its synthesis:
The industrial production of this compound mirrors laboratory synthesis but involves larger scales and stricter control over reaction parameters, including temperature, pressure, and time, to ensure high yield and purity.
The molecular formula for Dehydro Nimodipine-d7 is , indicating the presence of seven deuterium atoms. The structure can be represented using various chemical notations:
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
SJJUCKCPGPCJQM-UHFFFAOYSA-N
This structure highlights the complex arrangement of carbon, nitrogen, and oxygen atoms, which contributes to its biological activity and chemical properties.
Dehydro Nimodipine-d7 can undergo various chemical reactions that are crucial for its applications:
The mechanism by which Dehydro Nimodipine-d7 exerts its pharmacological effects is related to its action as a calcium channel blocker. It selectively inhibits voltage-gated calcium channels in vascular smooth muscle cells, leading to:
Dehydro Nimodipine-d7 exhibits several notable physical and chemical properties:
These properties are significant for both laboratory research and potential therapeutic applications.
Dehydro Nimodipine-d7 has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: